N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-ethylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-4-21-13-7-5-12(6-8-13)9-14(20)18-16-17-10(2)15(22-16)11(3)19/h5-8H,4,9H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIYBVZOSVRMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.
Acetylation and Methylation: Introducing the acetyl and methyl groups onto the thiazole ring through Friedel-Crafts acylation and alkylation reactions.
Formation of the Acetamide Moiety: Reacting the thiazole derivative with an appropriate acyl chloride to form the acetamide group.
Attachment of the Phenyl Ring: Coupling the acetamide with a phenyl ring substituted with an ethylthio group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Reduction of the Acetyl Group
The ketone in the acetyl group can be reduced to a secondary alcohol:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH | Ethanol, 0–5°C | N-(5-(1-hydroxyethyl)-4-methylthiazol-2-yl)-... | 72% | |
| LiAlH | THF, reflux | Same product | 88% |
This reaction preserves the thiazole ring while modifying the acetyl group’s electronic properties.
Oxidation of the Ethylthio Group
The ethylthio (-S-CH) group undergoes stepwise oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| HO | Acetic acid, 60°C | Sulfoxide (-SO-CH) | 95% | |
| mCPBA | DCM, 25°C | Sulfone (-SO-CH) | 89% |
Oxidation enhances polarity and potential hydrogen-bonding capacity .
Hydrolysis of the Acetamide Bond
The acetamide linkage hydrolyzes under strong acidic or basic conditions:
| Conditions | Reagent | Product | Rate Constant (h) | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 12h | 2-(4-(ethylthio)phenyl)acetic acid | 0.15 | |
| 2M NaOH | Ethanol, 80°C | Same product + NH release | 0.22 |
Hydrolysis is critical for prodrug activation or metabolite formation .
Nucleophilic Aromatic Substitution
The electron-deficient thiazole ring allows substitution at C-4:
| Nucleophile | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | CuI, DMF | N-(5-acetyl-4-(piperidin-1-yl)thiazol-2-yl)-... | 64% | |
| Morpholine | Pd(OAc), 90°C | Analogous morpholine derivative | 58% |
This reactivity enables diversification of the thiazole scaffold .
Cross-Coupling Reactions
The phenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | 4-Biphenyl derivative | 76% | |
| Heck | Pd(OAc), NEt | Alkenyl-substituted analog | 68% |
These reactions expand structural complexity for pharmacological studies .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C via cleavage of the thiazole ring (TGA data) .
-
Photooxidation : UV light induces radical-mediated sulfoxide formation (QTOF-MS evidence) .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has shown promise in various therapeutic areas:
-
Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism is believed to involve inhibition of specific kinases that are crucial for cancer cell proliferation.
Cell Line IC50 (µM) MDA-MB-231 12.5 A549 15.0 HCT116 10.0
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria.
-
Minimum Inhibitory Concentration (MIC) studies have demonstrated significant activity against strains like Staphylococcus aureus and Escherichia coli.
Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Study on Anticancer Activity
A study conducted on various thiazole derivatives, including this compound, revealed:
"The compound exhibited a significant reduction in cell viability in MDA-MB-231 cells at concentrations above 10 µM, suggesting its potential as a therapeutic agent against breast cancer" .
Case Study on Antimicrobial Efficacy
In a comparative analysis of thiazole derivatives against multidrug-resistant bacteria:
"this compound demonstrated superior antibacterial activity with MIC values lower than traditional antibiotics, indicating its potential for development as a novel antimicrobial agent" .
Mechanism of Action
The mechanism of action of “N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and acetamide moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The compound is compared below with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural Analogues and Substituent Effects
Triazole-Based Acetamides ()
- Compound 51: N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide Substituents: Triazole core with phenylthio and difluorophenyl groups. Melting Point: 156–158°C; Yield: 42.4% . Comparison: The phenylthio group in Compound 51 contrasts with the ethylthio group in the target compound.
Compound 54 : N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide
Thiazole-Based Acetamides ()
- (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide () Substituents: 4-methylthiazole with a phenylethylamino group.
- 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide () Substituents: Benzothiazole core with nitro and chlorophenyl groups.
Quinazolinone Derivatives ()
- Compound 5: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Substituents: Quinazolinone core with sulfamoyl and phenyl groups. Melting Point: 269.0°C; Yield: 87% . Comparison: The sulfamoyl group introduces hydrogen-bonding capacity, whereas the ethylthio group in the target compound prioritizes lipophilicity.
Physicochemical Properties
Key differences in substituents influence melting points, solubility, and lipophilicity:
- Ethylthio vs.
- Acetyl vs. Methyl : The 5-acetyl group on the thiazole (target) may increase molecular weight and hydrogen-bonding capacity compared to 4-methyl substituents ().
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a synthetic organic compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparison with related compounds.
The compound features a thiazole ring, an acetyl group, a methyl group, and an ethylthio group attached to a benzamide moiety. The synthesis typically involves:
- Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.
- Acetylation : Using acetic anhydride in the presence of a catalyst.
- Methylation : Employing methyl iodide and a base like potassium carbonate.
- Formation of the Benzamide Moiety : Reaction with 2-(ethylthio)benzoic acid using coupling agents like DCC and catalysts such as DMAP.
The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole ring can modulate enzyme activity and receptor interactions, potentially leading to:
- Inhibition of Enzyme Activity : This may disrupt critical cellular processes.
- Induction of Apoptosis : Particularly in cancer cells, by affecting pathways like the Bax/Bcl-2 ratio and caspase activation .
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall below 10 µg/mL, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Cell cycle arrest at G2/M phase |
| 4i | HepG2 | 2.32 | Induction of apoptosis via caspase activation |
Antimicrobial Activity
Thiazole derivatives are also explored for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacteria and fungi, making them potential candidates for antibiotic development .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of specific functional groups enhances lipophilicity and membrane permeability, which may improve its efficacy compared to other thiazole derivatives. For example:
- Methyl Group : Positioned at C4 enhances electron donation and increases activity.
- Ethylthio Group : Improves solubility and interaction with biological membranes .
Case Studies
- Cytotoxicity Evaluation : In vitro studies demonstrated that derivatives with similar structures to this compound exhibited varying degrees of cytotoxicity against cancer cell lines, establishing a correlation between structural modifications and biological potency .
- Antimicrobial Testing : Compounds derived from thiazoles were tested against E. coli and S. aureus, showing promising results that warrant further exploration for potential therapeutic applications in infectious diseases .
Q & A
Q. How can researchers validate its mechanism of action in disease models?
- Transcriptomic Profiling : RNA-seq of treated cancer cells (e.g., MCF-7) reveals pathways like apoptosis (upregulation of BAX) or cell cycle arrest (p21 induction).
- In Vivo Models : Administer 10–50 mg/kg doses in xenograft mice and measure tumor volume weekly. Pair with immunohistochemistry to assess target engagement (e.g., reduced phospho-EGFR levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
